N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea
Overview
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with methyl groups and a benzyl group, as well as a methoxyphenyl group attached to the urea moiety. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1-(4-methylbenzyl)hydrazine with a suitable diketone under acidic or basic conditions.
-
Urea Formation: : The pyrazole derivative is then reacted with an isocyanate or a carbamoyl chloride to introduce the urea functionality. This step often requires the use of a base such as triethylamine to neutralize the by-products and drive the reaction to completion.
-
Methoxyphenyl Substitution: : Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the urea derivative is treated with 2-methoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring and the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the urea moiety, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases or nucleophiles like sodium hydride or organolithium reagents can facilitate this substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Conversion of the urea group to corresponding amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anti-inflammatory properties.
-
Medicine: : Explored for its potential therapeutic effects. Preliminary research suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
-
Industry: : Utilized in the development of new materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby preventing the natural substrate from interacting with the enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-chlorophenyl)urea
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-hydroxyphenyl)urea
- N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-nitrophenyl)urea
Uniqueness
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methoxyphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-9-11-17(12-10-14)13-25-16(3)20(15(2)24-25)23-21(26)22-18-7-5-6-8-19(18)27-4/h5-12H,13H2,1-4H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQTAGBRUHWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.